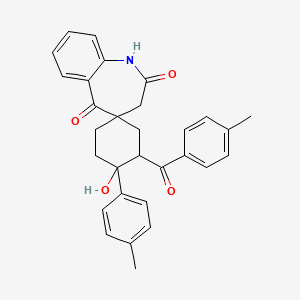
N11-Ethyl-N5-methyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N11-Ethyl-N5-methyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one is a compound that belongs to the class of benzodiazepines. This compound is known for its potential as a selective M2 muscarinic receptor antagonist, which makes it significant in the field of medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N11-Ethyl-N5-methyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one involves multiple steps. One of the common methods includes the reaction of a pyrido[2,3-b][1,4]benzodiazepin-6-one derivative with ethyl and methyl groups under specific conditions. The reaction typically requires the use of organic solvents and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N11-Ethyl-N5-methyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield an oxidized derivative, while reduction may yield a reduced form of the compound.
Aplicaciones Científicas De Investigación
N11-Ethyl-N5-methyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one has several scientific research applications:
Chemistry: It is used in the synthesis of other complex molecules and as a reference compound in analytical studies.
Biology: It is studied for its interactions with biological receptors, particularly the M2 muscarinic receptors.
Medicine: It has potential therapeutic applications due to its selective antagonistic activity on M2 muscarinic receptors, which can be useful in treating conditions like bradycardia.
Industry: It can be used in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of N11-Ethyl-N5-methyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one involves its binding to M2 muscarinic receptors. By acting as an antagonist, it inhibits the action of acetylcholine at these receptors, leading to a decrease in parasympathetic nervous system activity. This can result in effects such as reduced heart rate.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- 11-[3-[N-[2-(N-benzyl-N-methylamino)ethyl]-N-ethylcarbamoyl]propiony]-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one
- Other derivatives of 5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one.
Uniqueness
What sets N11-Ethyl-N5-methyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one apart is its high selectivity and potency as an M2 muscarinic receptor antagonist. This makes it particularly valuable in research and potential therapeutic applications.
Propiedades
Número CAS |
24000-52-0 |
|---|---|
Fórmula molecular |
C15H15N3O |
Peso molecular |
253.30 g/mol |
Nombre IUPAC |
11-ethyl-5-methylpyrido[2,3-b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C15H15N3O/c1-3-18-12-8-5-4-7-11(12)15(19)17(2)13-9-6-10-16-14(13)18/h4-10H,3H2,1-2H3 |
Clave InChI |
LLQUUSCJXBDESL-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=CC=CC=C2C(=O)N(C3=C1N=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[6-(1,3-Dioxoisoindol-2-yl)hexyl]isoindole-1,3-dione](/img/structure/B12796351.png)
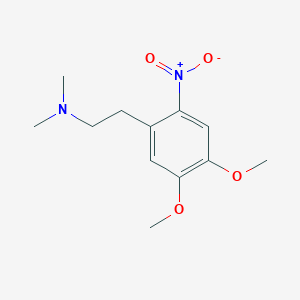
![N-[2-(2-benzamidoethyldisulfanyl)ethyl]benzamide](/img/structure/B12796358.png)
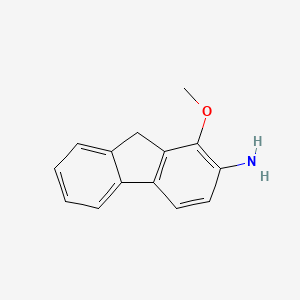
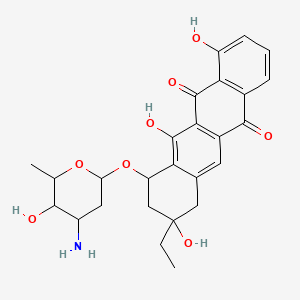
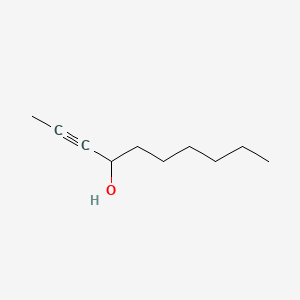


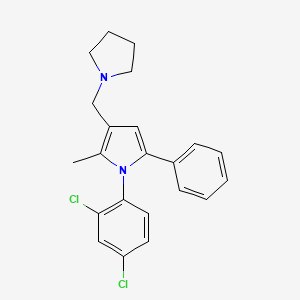

![Pyrrolo[2,1-d][1,5]benzothiazepine-6-carboxamide](/img/structure/B12796408.png)

![2-Propenoic acid, 2-methyl-, 2-[methyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B12796419.png)
